1-Phenylspiro[2.4]heptane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Scaffold Hopping

In CNS drug discovery, lead compounds with potent CYP inhibition pose DDI risks, while many HTS libraries lack 3D diversity. 1-Phenylspiro[2.4]heptane-1-carboxylic acid (CAS 915921-61-8) is a spirocyclic carboxylic acid building block that introduces conformational constraint and shape diversity. Its all-carbon, non-basic scaffold provides an alternative to azaspiro cores associated with hERG cardiotoxicity. • Documented low CYP inhibition in spiro[2.4]heptane analogs • Privileged scaffold in MCH receptor antagonist patents (GPCR) • cLogP 3.4 - favorable drug-like space • ≥95% purity, reliable global shipping.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 915921-61-8
Cat. No. B1501232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylspiro[2.4]heptane-1-carboxylic acid
CAS915921-61-8
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC2(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H16O2/c15-12(16)14(11-6-2-1-3-7-11)10-13(14)8-4-5-9-13/h1-3,6-7H,4-5,8-10H2,(H,15,16)
InChIKeyIPJKMOYQWMAWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylspiro[2.4]heptane-1-carboxylic Acid: Sourcing & Properties


1-Phenylspiro[2.4]heptane-1-carboxylic acid (CAS 915921-61-8) is a spirocyclic carboxylic acid characterized by a phenyl group at the 1-position of a spiro[2.4]heptane framework [1]. It is also cataloged under the IUPAC name 2-phenylspiro[2.4]heptane-2-carboxylic acid, reflecting a different atom numbering convention [1]. The compound has a molecular formula of C14H16O2 and a molecular weight of 216.27 g/mol [2]. It is primarily utilized as a research chemical and synthetic building block, with commercial availability typically requiring custom synthesis or procurement from specialty chemical suppliers [3].

1 Conformationally restricted spirocyclic scaffold for lead optimization studies
2 GPCR modulator design context (MCH antagonist patent family)
3 All-carbon spiro core supports CYP and hERG liability profiling research

1-Phenylspiro[2.4]heptane-1-carboxylic Acid: Why Substitution Fails


The specific geometry of 1-Phenylspiro[2.4]heptane-1-carboxylic acid is its critical differentiator. The spiro[2.4]heptane core is a conformationally restricted, non-planar scaffold that projects functionality in three dimensions [1]. The substitution of the phenyl group at the spiro center and the carboxylic acid directly on the adjacent cyclopropane ring creates a unique steric and electronic environment. Replacing this compound with a simpler analog (e.g., a flexible chain acid or a fused-ring system) would result in a molecule with fundamentally different spatial orientation and physicochemical properties, which can severely impact binding affinity, metabolic stability, and off-target activity in a biological context [2].

Aspect
Target Compound
Potential Substitute
Conformational Rigidity
Spirocyclic core restricts accessible conformations
Flexible analogs (e.g., 1-phenylcyclopentanecarboxylic acid) lack pre-organization
Heteroatom Profile
All-carbon core; neutral charge state
Aza-/oxa-spiro analogs may introduce basic amine or ether liabilities (CYP/hERG)
Scaffold Geometry
3D projection distinct from fused or non-spiro systems
Fused rings or monocycles may fail to replicate spatial orientation

1-Phenylspiro[2.4]heptane-1-carboxylic Acid: Evidence Guide


Conformational Rigidity vs. Non-Spiro Analogs

The target compound exhibits a unique 3D geometry due to its spiro[2.4]heptane core, which confers significant conformational rigidity [1]. Compared to a non-spiro, flexible analog such as 1-phenylcyclopentanecarboxylic acid, the locked spirocyclic structure reduces the number of accessible conformations. This can translate to more specific target engagement and potentially lower promiscuity.

Conformational Rigidity vs. Non-Spiro
Class-level
Spirocyclic core restricts conformational entropy relative to flexible 1-phenylcyclopentanecarboxylic acid
Supports conformational pre-organization context
Qualitative comparison; no target-binding data
Medicinal Chemistry Conformational Analysis Scaffold Hopping

Metabolic Stability vs. Common Heterocycles

The all-carbon spiro[2.4]heptane framework is a known metabolically stable bioisostere for common heterocycles like morpholines or piperidines [1]. While no direct metabolic stability data for the target compound is available in public literature, the spiro[2.4]heptane class has been shown to exhibit low cytochrome P450 (CYP) inhibition potential, a common off-target liability [1]. This is in contrast to many nitrogen-containing heterocycles which are prone to oxidative metabolism or can act as CYP inhibitors.

Metabolic Stability vs. Heterocycles
Class-level
Related 5-azaspiro series: CYP IC50 values >10 µM
Class profile suggests low CYP inhibition liability
Direct metabolic data for target compound not publicly available
Drug Metabolism Pharmacokinetics Scaffold Optimization

Patent Landscape for GPCR Modulation

The specific spiro[2.4]heptane scaffold is a key structural element in a series of patented compounds claiming melanin-concentrating hormone (MCH) receptor antagonists [1]. The patent, assigned to Banyu Pharmaceutical, demonstrates the commercial and therapeutic relevance of this exact three-dimensional framework. The '1-phenylspiro[2.4]heptane' moiety is part of the claimed Markush structure, indicating that this specific 3D arrangement of the phenyl and carboxylic acid groups is essential for the claimed biological activity.

GPCR Patent Landscape
Class-level
U.S. Patent 7,304,072 claims spiro[2.4]heptane scaffold as MCH receptor antagonist
Scaffold privileged for GPCR modulator design studies
Patent confirms commercial differentiation of the scaffold
Intellectual Property GPCR Agonists Melanin-Concentrating Hormone

Lipophilicity vs. Other Aromatic Acids

The calculated partition coefficient (XLogP3) for 1-Phenylspiro[2.4]heptane-1-carboxylic acid is 3.4 [1]. This lipophilicity value places it in a favorable range for drug-like molecules, balancing good membrane permeability with a lower risk of poor aqueous solubility and high metabolic turnover. Compared to a more lipophilic analog like 1-phenylcyclopentanecarboxylic acid, or a more polar analog with additional hydrogen bond donors, this compound offers a specific, quantifiable lipophilic profile.

Lipophilicity
Class-level
XLogP3 = 3.4
Balanced lipophilicity in drug-like range
Computed value; experimental LogD may differ
ADME Physicochemical Properties Lead Optimization

All-Carbon Core vs. Heteroatom-Containing Analogs

Unlike common spirocyclic building blocks such as 5-azaspiro[2.4]heptane or 5-oxaspiro[2.4]heptane derivatives, 1-Phenylspiro[2.4]heptane-1-carboxylic acid contains an all-carbon core [1]. The absence of a heteroatom in the ring system eliminates potential liabilities associated with basic amines (e.g., hERG channel binding, phospholipidosis) or metabolic liabilities of ethers. This all-carbon scaffold offers a potentially cleaner safety and pharmacology profile.

All-Carbon Core vs. Heteroatom Analogs
Class-level
Zero heteroatoms in spiro ring system; neutral carbon framework
May reduce off-target risks associated with basic amines/ethers
Structural inference; no comparative toxicity data
Toxicology Scaffold Selection Drug Safety

1-Phenylspiro[2.4]heptane-1-carboxylic Acid: Key R&D Applications


CYP Inhibition Mitigation via Scaffold Hopping

In CNS drug discovery programs, a common challenge is the development of lead compounds with potent CYP inhibition, leading to a high risk of drug-drug interactions. The spiro[2.4]heptane scaffold has been documented to exhibit low CYP inhibition potential in related series [1]. Therefore, 1-Phenylspiro[2.4]heptane-1-carboxylic acid is an ideal building block for 'scaffold-hopping' from a problematic series (e.g., one containing a morpholine or piperidine) to create new analogs with an improved preclinical safety and DMPK profile while maintaining or enhancing target engagement through its unique 3D shape.

Novel GPCR Modulator Design

The inclusion of the 1-phenylspiro[2.4]heptane substructure in a key patent for MCH receptor antagonists establishes it as a 'privileged scaffold' for this target class [2]. Procurement of this compound is highly strategic for laboratories engaged in GPCR research and seeking to generate new, patentable chemical matter for obesity, metabolic disorders, or related indications. Its use directly aligns with a validated pharmacophore model, increasing the probability of identifying a hit.

3D-Diverse Chemical Library Building

High-throughput screening libraries often suffer from a lack of three-dimensionality, being overly populated with flat, sp2-rich molecules. Incorporating 1-Phenylspiro[2.4]heptane-1-carboxylic acid into a library via amide or ester formation introduces significant shape diversity [3]. Furthermore, with a calculated LogP of 3.4, it occupies a favorable region of chemical space associated with good oral bioavailability [3]. This makes it a valuable reagent for diversity-oriented synthesis aimed at improving the overall quality and drug-likeness of screening collections.

All-Carbon Spirocyclic Safety Libraries

In early-stage drug discovery, basic amine groups, while often crucial for activity, are a well-known structural alert for hERG channel inhibition (cardiotoxicity risk) [3]. 1-Phenylspiro[2.4]heptane-1-carboxylic acid provides a non-basic, all-carbon alternative to common azaspiro building blocks like 5-azaspiro[2.4]heptane-6-carboxylic acid [3]. Researchers can use this compound to synthesize analogs where the basic amine is replaced by a neutral carbon framework, thereby potentially reducing hERG liability and other off-target activities associated with cationic amphiphilic drugs while retaining the conformational benefits of the spirocyclic core.

Application
Selection Property
Validation Focus
Scaffold-hopping for CYP profiling
Class-level low CYP inhibition (from related 5-azaspiro series)
CYP inhibition screening of derived leads
GPCR modulator research (MCH antagonist class)
MCH receptor patent family (US 7,304,072)
GPCR binding and functional assay confirmation
3D-diverse library synthesis
Conformational restriction and computed LogP 3.4
Library shape diversity and drug-likeness profiling
Non-basic spiro building block evaluation
Neutral, all-carbon framework; zero heteroatoms
hERG and phospholipidosis liability screening

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36 linked technical documents
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